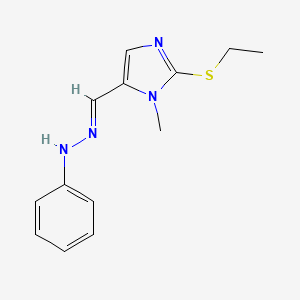

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone

CAS No.: 477845-50-4

Cat. No.: VC5953931

Molecular Formula: C13H16N4S

Molecular Weight: 260.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477845-50-4 |

|---|---|

| Molecular Formula | C13H16N4S |

| Molecular Weight | 260.36 |

| IUPAC Name | N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline |

| Standard InChI | InChI=1S/C13H16N4S/c1-3-18-13-14-9-12(17(13)2)10-15-16-11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3/b15-10+ |

| Standard InChI Key | KDANUBQYZCPYAK-XNTDXEJSSA-N |

| SMILES | CCSC1=NC=C(N1C)C=NNC2=CC=CC=C2 |

Introduction

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone is a synthetic organic compound classified within the hydrazone class. It possesses notable structural and chemical properties, making it of interest in various fields such as medicinal chemistry and organic synthesis.

Molecular Formula and Weight

-

Molecular Formula: C13H16N4S

-

Molecular Weight: 260.36 g/mol

Structural Representation

The compound can be represented by the following structural formula:

textN | C=C-N / \ C-C-S-C=C-C \ / C=N-N

Key Identifiers

-

IUPAC Name: N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline

-

InChIKey: KDANUBQYZCPYAK-XNTDXEJSSA-N

-

SMILES: CCSC1=NC=C(N1C)/C=N/NC2=CC=CC=C2

Synthesis Methods

The synthesis of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone typically involves the reaction of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde with phenylhydrazine. This process can be carried out under controlled conditions to optimize yield and purity.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | Room temperature |

| Solvent | Ethanol or methanol |

| Reaction Time | 4–6 hours |

Biological Testing Results

Research indicates that compounds in the imidazole family exhibit a range of biological activities, including antimicrobial and antitumor properties.

Applications in Research

The compound is utilized in proteomics research, particularly for studying enzyme interactions due to its ability to form stable complexes with various biomolecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume